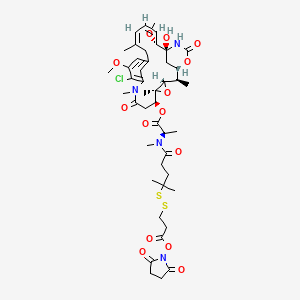

(R)-DM4-SPDP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C45H61ClN4O14S2 |

|---|---|

Poids moléculaire |

981.6 g/mol |

Nom IUPAC |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate |

InChI |

InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57)/b13-11-,25-12-/t26-,27-,31+,32-,33+,40+,44+,45+/m1/s1 |

Clé InChI |

VCCMUJGGUQZUOZ-UGXWFQQMSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@@H](C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |

SMILES canonique |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (R)-DM4-SPDP on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-DM4, a potent maytansinoid derivative, is a critical component of antibody-drug conjugates (ADCs), where it serves as the cytotoxic payload. This technical guide provides a comprehensive overview of the mechanism of action of (R)-DM4, particularly in the context of its delivery via an SPDP linker, on its primary cellular target: microtubules. DM4 exerts its powerful anti-mitotic effects by actively disrupting microtubule dynamics, a process essential for cell division. This disruption leads to a cascade of events culminating in cell cycle arrest and apoptosis. This document details the molecular interactions of DM4 with tubulin, presents quantitative data on its effects, outlines key experimental protocols for its characterization, and provides visual representations of the involved pathways and workflows.

Introduction to (R)-DM4 and the SPDP Linker

(R)-DM4, also known as ravtansine, is a thiol-containing derivative of maytansine, a natural ansa macrolide. Its chemical structure is optimized for conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells. The potent cytotoxicity of DM4 stems from its ability to inhibit tubulin polymerization and destabilize microtubules.[1][2][3][4]

The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker that facilitates the attachment of DM4 to an antibody.[5] A key feature of the SPDP linker is its cleavable disulfide bond. This bond is stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, releasing the active DM4 payload precisely at the target site.[3][5]

Core Mechanism of Action: Disruption of Microtubule Dynamics

The fundamental mechanism of action of DM4 is the potent suppression of microtubule dynamics.[1][2] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated.[6] DM4 disrupts this equilibrium through the following key actions:

-

Inhibition of Polymerization: DM4 inhibits the assembly of tubulin into microtubules.[1][3][4] This prevents the formation of new microtubules, which is essential for the construction of the mitotic spindle.

-

Enhancement of Destabilization: In addition to inhibiting polymerization, DM4 actively promotes the destabilization and depolymerization of existing microtubules.[1][3][4] This leads to a net loss of microtubule polymer in the cell.

The combined effect of inhibiting polymerization and promoting depolymerization leads to a potent suppression of microtubule dynamics, resulting in a mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][2]

Signaling Pathway of DM4-Induced Apoptosis

The following diagram illustrates the signaling pathway from the administration of a DM4-containing ADC to the induction of apoptosis.

Caption: Signaling pathway of (R)-DM4-SPDP ADC from cell surface binding to apoptosis.

Quantitative Data on the Effects of DM4 Analogs on Microtubules

Precise quantitative data for (R)-DM4 is limited in publicly available literature. However, extensive studies on its active metabolite, S-methyl DM4, and the related compound S-methyl DM1, provide valuable insights into its potent effects on microtubule dynamics.

Table 1: Inhibition of Microtubule Polymerization

| Compound | IC50 (µM) for Microtubule Assembly Inhibition |

| Maytansine | 1 ± 0.02 |

| S-methyl DM1 | 4 ± 0.1 |

| S-methyl DM4 | 1.7 ± 0.4 |

| Data from Lopus et al., 2010.[5] |

Table 2: Effects on Microtubule Dynamic Instability Parameters

The following data represents the effects of a 100 nmol/L concentration of maytansinoids on the dynamic instability of individual microtubules in vitro.

| Parameter | Control | S-methyl DM4 | % Change from Control |

| Growth Rate (µm/min) | 1.7 ± 0.2 | 1.3 ± 0.1 | -24% |

| Shortening Rate (µm/min) | 8.9 ± 0.8 | 3.9 ± 0.4 | -56% |

| Catastrophe Frequency (events/min) | 0.30 | 0.03 | -90% |

| Rescue Frequency (events/min) | 1.00 | 0.50 | -50% |

| Dynamicity (µm/min) | 1.3 | 0.35 | -73% |

| Data from Lopus et al., 2010.[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of this compound on microtubules. The following sections provide step-by-step protocols for key experiments.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of DM4 on the in vitro assembly of microtubules by monitoring changes in turbidity.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

(R)-DM4 solution at various concentrations

-

Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm

-

96-well plates

Procedure:

-

On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Add (R)-DM4 or vehicle control to the reaction mixture.

-

Transfer the mixture to a pre-warmed 96-well plate at 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm over time using the plate reader in kinetic mode. An increase in absorbance indicates tubulin polymerization.

Data Analysis:

-

Plot absorbance versus time.

-

Calculate the rate of polymerization and the maximal polymer mass for each (R)-DM4 concentration.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

Tubulin Binding Assay (Fluorescence Polarization)

This assay can be used to determine the binding affinity of DM4 to tubulin.

Materials:

-

Purified tubulin

-

Fluorescently labeled tubulin-binding compound (e.g., fluorescently labeled paclitaxel (B517696) or a custom-synthesized fluorescent DM4 analog)

-

(R)-DM4 at various concentrations

-

Assay buffer

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of purified tubulin and the fluorescently labeled compound in the assay buffer.

-

Add serial dilutions of (R)-DM4 to the wells of a microplate.

-

Add the tubulin/fluorescent probe mixture to each well.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization in each well. The displacement of the fluorescent probe by (R)-DM4 will result in a decrease in polarization.

Data Analysis:

-

Plot the change in fluorescence polarization against the concentration of (R)-DM4.

-

Fit the data to a suitable binding model to calculate the dissociation constant (Kd).

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a DM4-containing ADC on cancer cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

DM4-SPDP-ADC and control antibody

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the DM4-SPDP-ADC and control antibody.

-

Incubate for a period of time (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Plot the percentage of viability against the ADC concentration and determine the IC50 value.

In Vitro Microtubule Dynamics Assay (TIRF Microscopy)

This advanced microscopy technique allows for the direct visualization and quantification of the effects of DM4 on the dynamic instability of individual microtubules.

Materials:

-

Fluorescently labeled tubulin

-

Unlabeled tubulin

-

GTP

-

Polymerization buffer

-

(R)-DM4

-

Microscope slides and coverslips coated to allow for microtubule attachment

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Polymerize short, stable microtubule "seeds" using a non-hydrolyzable GTP analog.

-

Immobilize the seeds on the coated coverslip of a flow chamber.

-

Introduce a solution containing fluorescently labeled and unlabeled tubulin, GTP, and (R)-DM4 at the desired concentration into the flow chamber.

-

Image the dynamic microtubules growing from the seeds using the TIRF microscope, acquiring images at regular intervals.

Data Analysis:

-

Track the ends of individual microtubules over time to generate "life history" plots.

-

From these plots, calculate the four parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency, and rescue frequency.

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the turbidity-based tubulin polymerization assay.

Logical Relationship of ADC Components and Action

Caption: Logical relationship of ADC components to their respective functions.

Conclusion

(R)-DM4 is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in cancer cells. Its high potency makes it an ideal payload for ADCs, enabling targeted delivery to tumor cells and minimizing off-target toxicity. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental assays, is crucial for the continued development and optimization of DM4-based cancer therapies. The use of the cleavable SPDP linker ensures that the cytotoxic payload is released preferentially within the target cells, further enhancing the therapeutic index of ADCs utilizing this powerful anti-mitotic agent.

References

- 1. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR3419: an anti-CD19-Maytansinoid Immunoconjugate for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-DM4-SPDP: Chemical Structure, Properties, and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DM4-SPDP is a critical drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the methodologies for its conjugation and characterization. The document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of next-generation cancer therapies.

This compound combines the potent cytotoxic maytansinoid DM4 with a cleavable disulfide linker, SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). This design allows for the targeted delivery of the highly toxic DM4 payload to cancer cells via a monoclonal antibody, minimizing systemic toxicity and enhancing the therapeutic window. Upon internalization into the target cancer cell, the SPDP linker is cleaved in the reducing intracellular environment, releasing the active DM4 drug to exert its anti-tubulin effect.

Chemical Structure and Properties

This compound is comprised of two key components: the cytotoxic agent DM4 and the SPDP linker.

-

DM4 (Ravatansine): A derivative of maytansine, DM4 is a potent microtubule inhibitor.[1] It binds to tubulin, disrupting microtubule assembly and leading to mitotic arrest and subsequent apoptosis of cancer cells.[2]

-

SPDP Linker: A heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. The NHS ester reacts with primary amines on the antibody, while the pyridyldithiol group forms a cleavable disulfide bond with the thiol group on the DM4 molecule.[3][4] This disulfide bond is stable in the bloodstream but is readily cleaved by intracellular reducing agents like glutathione.[5][6]

The IUPAC name for this compound is complex and can be found in chemical databases. The key structural features are the maytansinoid core of DM4 linked via a disulfide bond to the propionate (B1217596) group of the SPDP linker.

Physicochemical Properties of DM4-SPDP

| Property | Value | Reference |

| Molecular Formula | C45H61ClN4O14S2 | [7] |

| Molecular Weight | 981.57 g/mol | [7][8] |

| Appearance | Solid powder | [7] |

| Purity | ≥98% | [8] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action

The therapeutic efficacy of an ADC utilizing this compound is predicated on a multi-step process that ensures targeted cell killing.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | ADC Target | Linker | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | HER2 | Disulfide | ~0.3-0.4 | [9] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | CD56 | Disulfide (DM1) | Potent | [10] |

| Various Cancer Cell Lines | Various | Various | Disulfide (DM4) | Sub-nanomolar | [7][11] |

Note: The IC50 values are highly dependent on the specific antibody, target antigen expression, and the cell line being tested. The values presented are illustrative of the general potency of DM4-based ADCs.

In Vivo Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is crucial for its efficacy and safety. Studies on maytansinoid-based ADCs have provided insights into their in vivo behavior. The stability of the linker and the clearance of the ADC and its metabolites are key parameters.

| Parameter | Description | Typical Observations for Maytansinoid ADCs | Reference |

| ADC Clearance | Rate of removal of the ADC from circulation. | Generally low, similar to the parent antibody. Linker stability can influence clearance. | [4][12] |

| ADC Half-life (t½) | Time for the ADC concentration to reduce by half. | Long, characteristic of monoclonal antibodies. | [12] |

| Free Payload Levels | Concentration of unconjugated DM4 in plasma. | Kept low with stable linkers to minimize off-target toxicity. | [13] |

| Tumor Accumulation | Concentration of the ADC and released payload in the tumor. | Targeted delivery leads to higher concentrations in the tumor compared to normal tissues. | [12] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is often proprietary. However, the general principle involves the reaction of the thiol-containing maytansinoid, DM4, with the heterobifunctional crosslinker SPDP.

Antibody Conjugation with this compound

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4), free of primary amines.

-

This compound dissolved in an organic solvent (e.g., DMSO).

-

Reducing agent (e.g., TCEP or DTT) if conjugation is to be performed at cysteine residues.

-

Quenching reagent (e.g., N-acetyl cysteine).

-

Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography).

Protocol:

-

Antibody Preparation: If conjugating to native or engineered cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent. Incubate at 37°C for 30-60 minutes. Purify the reduced mAb using a desalting column to remove excess reducing agent.

-

Conjugation Reaction: Add the this compound solution to the prepared mAb. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR). Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted maleimide (B117702) or thiol groups.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using chromatographic methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[14][15][16][17]

-

Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques like UV-Vis spectroscopy, HIC, SEC, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTS/MTT)

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative controls).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

ADC constructs, unconjugated antibody, and free DM4.

-

MTS or MTT reagent.

-

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4. Add the treatments to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plates for a period of 72-120 hours.

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measurement:

-

For MTS assay, directly read the absorbance at 490 nm.[18]

-

For MTT assay, first add the solubilization solution to dissolve the formazan (B1609692) crystals, then read the absorbance at 570 nm.[3][18]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized and highly effective drug-linker conjugate for the development of ADCs. Its potent cytotoxic payload, combined with a cleavable linker that ensures stability in circulation and efficient release within target cells, makes it a valuable tool in the fight against cancer. This technical guide has provided an in-depth overview of its chemical properties, mechanism of action, and the experimental protocols required for its application in ADC research and development. Further optimization of linker technology and a deeper understanding of the in vivo behavior of these complex molecules will continue to drive the development of more effective and safer cancer therapies.

References

- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. explorationpub.com [explorationpub.com]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo activity of the maytansinoid immunoconjugate huN901-N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine against CD56+ multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 12. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

The Pivotal Role of the SPDP Linker in (R)-DM4-SPDP Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the function and significance of the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker in the context of antibody-drug conjugates (ADCs) utilizing the potent maytansinoid cytotoxin, (R)-DM4. This document delves into the core mechanisms, experimental protocols, and critical data associated with the development and characterization of (R)-DM4-SPDP ADCs, offering valuable insights for researchers and professionals in the field of targeted cancer therapy.

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Antibody-drug conjugates are a transformative class of biotherapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] This targeted approach is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small molecule drug, connected by a chemical linker.[1] The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and the efficiency of drug release at the tumor site.[1]

Linkers are broadly categorized as cleavable or non-cleavable.[1] Cleavable linkers, such as the SPDP linker, are designed to release the cytotoxic payload in response to specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as a reducing environment, low pH, or the presence of specific enzymes.[1]

The SPDP Linker: A Disulfide-Based Cleavable Linker

The SPDP linker is a heterobifunctional crosslinker widely used in the construction of ADCs. Its design incorporates two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.

-

NHS Ester: This group reacts with primary amine groups, such as those on the lysine (B10760008) residues of a monoclonal antibody, to form a stable amide bond.

-

2-Pyridyldithio Group: This group reacts with a sulfhydryl (thiol) group on the cytotoxic payload, in this case, (R)-DM4, to form a cleavable disulfide bond.

The disulfide bond is the cornerstone of the SPDP linker's function in ADCs. It remains relatively stable in the bloodstream, preventing premature release of the cytotoxic drug. However, upon internalization of the ADC into a cancer cell, the disulfide bond is readily cleaved in the highly reducing intracellular environment, primarily due to the high concentration of glutathione. This cleavage liberates the active DM4 payload, allowing it to exert its cytotoxic effect.

(R)-DM4: A Potent Maytansinoid Payload

(R)-DM4 is a highly potent derivative of maytansine, a natural product that acts as a powerful mitotic inhibitor. DM4 exerts its cytotoxic effects by binding to tubulin, a key protein in the formation of microtubules. This binding disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death). The high cytotoxicity of DM4 makes it an effective payload for ADCs, but also necessitates a targeted delivery system to avoid off-target toxicity.

The Synergistic Function of the this compound Conjugate in ADCs

The combination of the SPDP linker and the (R)-DM4 payload in an ADC creates a sophisticated therapeutic agent with a precise mechanism of action. The mAb component of the ADC targets a specific antigen overexpressed on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the reducing environment cleaves the disulfide bond of the SPDP linker, releasing the (R)-DM4 payload. The freed DM4 then binds to tubulin, leading to cell cycle arrest and apoptosis.

A notable example of an ADC utilizing a similar strategy is coltuximab ravtansine (SAR3419), which comprises a humanized anti-CD19 antibody conjugated to DM4 via an SPDB linker, a close derivative of SPDP. Preclinical studies of this ADC have demonstrated significant anti-tumor activity in B-cell malignancy models.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ADCs utilizing a DM4 payload with an SPDP-related linker.

Table 1: In Vitro Cytotoxicity of a DM4-SPDB ADC (SAR3419)

| Cell Line | Disease Model | Target | IC50 (pM) | Reference |

| Various B-cell lymphoma lines | B-cell Lymphoma | CD19 | Median: 100 | [3] |

Table 2: In Vivo Efficacy of a DM4-SPDB ADC (SAR3419) in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 15 and 30 mg/kg, single dose | Eradication of tumors | [2] |

| WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | 7.5, 15, and 30 mg/kg, single dose | Survival of all animals to end of study (150-155 days) | [1][2] |

| Ramos | Burkitt's Lymphoma | 50 µg/kg conjugated DM4, single dose | Minimal effective dose | [4][5] |

| Ramos | Burkitt's Lymphoma | 100 µg/kg conjugated DM4, single dose | Complete tumor regressions in 100% of mice | [4][5] |

Experimental Protocols

Synthesis of this compound Drug-Linker Conjugate

This protocol describes a representative method for the synthesis of the this compound drug-linker conjugate.

Materials:

-

(R)-DM4 (containing a free sulfhydryl group)

-

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolution: Dissolve (R)-DM4 in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Linker Addition: In a separate container, dissolve a molar excess (typically 1.1 to 1.5 equivalents) of SPDP in anhydrous DMF.

-

Reaction: Slowly add the SPDP solution to the (R)-DM4 solution with continuous stirring at room temperature.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. The reaction progress can be monitored by HPLC or Thin Layer Chromatography (TLC).

-

Purification: Upon completion of the reaction, purify the this compound conjugate using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Storage: Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.

Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the general procedure for conjugating the this compound drug-linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

This compound drug-linker conjugate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

-

Desalting column (e.g., Sephadex G-25)

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Drug-Linker Preparation: Dissolve the this compound conjugate in DMSO to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution with gentle mixing. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized for each specific ADC.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, protected from light.

-

Purification: Remove the unreacted drug-linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization:

-

Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

-

Determine the DAR by measuring the absorbance at 280 nm and a wavelength specific to the drug (if applicable) or by using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

-

-

Storage: Store the final ADC solution at 2-8°C or as determined by stability studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the in vitro potency of the this compound ADC.

Materials:

-

Cancer cell line expressing the target antigen

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC in complete cell culture medium and add them to the cells. Include untreated cells as a negative control.

-

Incubation: Incubate the cells with the ADC for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key processes and pathways related to this compound ADCs.

Caption: Mechanism of action of an this compound ADC.

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: DM4-induced apoptotic signaling pathway.

References

- 1. Superior antitumor activity of SAR3419 to rituximab in xenograft models for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Cytotoxicity of DM4: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Potent Maytansinoid DM4, its Mechanism of Action, and Methodologies for its Evaluation.

The maytansinoid DM4, a potent microtubule-targeting agent, is a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. Its sub-nanomolar cytotoxic activity makes it an effective payload for selectively eliminating tumor cells while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the cytotoxicity of DM4, detailing its mechanism of action, summarizing its in vitro potency, and providing established protocols for its experimental evaluation.

Core Mechanism of Action: Microtubule Disruption Leading to Apoptosis

DM4 exerts its cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. As a derivative of maytansine, DM4 binds to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site. This binding inhibits the polymerization of tubulin into microtubules, leading to their depolymerization.[1]

The disruption of the microtubule network has profound consequences for rapidly dividing cancer cells. The formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, is impaired. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]

Quantitative Cytotoxicity Data

The potency of DM4 is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell viability by 50%. While data on the free, unconjugated DM4 is limited, its high potency is evident from studies on its methylated form and its performance as an ADC payload.

In Vitro Cytotoxicity of Free Maytansinoids

The following table summarizes the available IC50 values for unconjugated DM4 and a related methylated derivative.

| Compound | Cell Line | IC50 (nM) | Reference |

| DM4 | SK-BR-3 (Breast Carcinoma) | 0.3 - 0.4 | [3] |

| DM4SMe | COLO 205 (Colon Adenocarcinoma) | Potent (exact value not specified) | [2] |

| DM4SMe | A-375 (Malignant Melanoma) | Potent (exact value not specified) | [2] |

In Vitro Cytotoxicity of DM4-Containing Antibody-Drug Conjugates (ADCs)

The cytotoxicity of DM4 is extensively documented in the context of ADCs, where its potency is directed by a monoclonal antibody to a specific tumor antigen. The following table presents the IC50 values for several DM4-containing ADCs across various cancer cell lines.

| ADC (Target) | Cell Line(s) | IC50 Range (nM) | Reference |

| Mirvetuximab soravtansine (B3322474) (FRα) | Ovarian Cancer Models | 0.5 - 24 | [4] |

| Coltuximab ravtansine / SAR3419 (CD19) | B-cell Lymphoma Lines | 0.1 (median) | [5] |

| Anti-5T4 ADC | Multiple GI Cancer Lines | In the nanomolar range | [2] |

| Anti-DDR1 ADC | HT-29, HCT116, HCT15, Caco-2, etc. | Potent cytotoxicity observed | [2] |

| Anti-CEACAM5 ADC | CEACAM5-expressing tumor cells | Potent antitumor activity | [2] |

Signaling Pathways in DM4-Induced Apoptosis

The mitotic arrest induced by DM4 triggers the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and converges on the mitochondria. The prolonged arrest at the G2/M checkpoint leads to the activation of pro-apoptotic proteins, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Experimental Protocols

Accurate assessment of DM4's cytotoxicity requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.

I. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

DM4 or DM4-ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of DM4 or DM4-ADC in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.

II. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium (B1200493) iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells (approximately 1 x 10^6) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the identification of G0/G1, S, and G2/M cell populations.

III. Apoptosis Detection (Annexin V Assay)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples by flow cytometry within one hour. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

References

A Technical Guide to the Synthesis and Purification of (R)-DM4-SPDP Conjugate

This guide provides a comprehensive overview of the synthesis and purification of the (R)-DM4-SPDP conjugate, a critical drug-linker intermediate used in the development of antibody-drug conjugates (ADCs). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to facilitate a thorough understanding of the core processes.

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the antibody, the cytotoxic payload, and the linker that connects them.

This document focuses on the synthesis of a specific drug-linker, this compound. (R)-DM4 (Ravatansine) is a potent maytansinoid that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[][2][3] The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithio group.[4][5][6] This linker creates a cleavable disulfide bond, which is designed to be stable in circulation but readily cleaved within the reducing environment of the target cell, releasing the active DM4 payload.[5][]

The successful synthesis and purification of the this compound conjugate are paramount for the subsequent consistent and controlled conjugation to a monoclonal antibody, ultimately impacting the overall therapeutic index of the final ADC.

Synthesis of (R)-DM4

The synthesis of (R)-DM4 is a multi-step process that begins with the natural product maytansinol (B1676226). A detailed synthetic route has been described, involving the esterification of maytansinol with a custom-synthesized N-methyl-L-alanine derivative bearing a protected thiol group.[8]

Experimental Protocol: Synthesis of (R)-DM4

This protocol is a summary of a previously described method.[8]

Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid

-

Under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF) to a flask and cool to -78°C.

-

Add n-butyllithium (n-BuLi) in hexanes to the cooled THF.

-

Slowly add isobutylene (B52900) sulfide (B99878) to the reaction mixture.

-

After the reaction is complete, add a solution of acetonitrile (B52724) in THF.

-

Allow the reaction to warm to room temperature.

-

Perform a basic hydrolysis to yield 4-mercapto-4-methylpentanoic acid.

Step 2: Preparation of 4-Methyl-4-(methyldithio)pentanoic acid

-

Dissolve 4-mercapto-4-methylpentanoic acid in deionized water with sodium carbonate.

-

Add a solution of methyl methanethiolsulfonate in ethanol (B145695) to the mixture.

-

Stir the reaction at room temperature.

-

Acidify the mixture and extract with ethyl acetate.

-

Dry the organic layer and remove the solvent to obtain the product.

Step 3: Preparation of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine

-

Couple 4-methyl-4-(methyldithio)pentanoic acid with N-methyl-L-alanine using a suitable coupling agent (e.g., N-hydroxysuccinimide ester).

-

Purify the product by column chromatography.

Step 4: Synthesis of N2'-deacetyl-N2'-(4-methyl-4-methyldithio-l-oxopentyl)maytansine (L-DM4-SMe)

-

Dissolve maytansinol and the product from Step 3 in dichloromethane.

-

Add dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of zinc chloride.

-

Stir the reaction under an argon atmosphere.

-

Purify the resulting diastereomers by HPLC on a cyano-bonded column to isolate the desired L-amino acid-containing isomer.

Step 5: Synthesis of (R)-DM4

-

Reduce the purified L-DM4-SMe from Step 4 with dithiothreitol (B142953) (DTT) to cleave the disulfide bond and expose the free thiol.

-

Purify the final (R)-DM4 product by HPLC.

Synthesis of this compound Conjugate

The synthesis of the this compound conjugate involves the reaction of the free thiol group of (R)-DM4 with the pyridyldithio group of the SPDP linker. This reaction proceeds via a disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[4][9]

Experimental Protocol: Conjugation of (R)-DM4 to SPDP

-

Preparation of SPDP solution: Immediately before use, prepare a 20 mM solution of SPDP in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][5]

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified (R)-DM4 in a suitable anhydrous solvent.

-

Conjugation Reaction: Add the SPDP solution to the (R)-DM4 solution in a defined molar ratio (e.g., a slight excess of SPDP).

-

Reaction Conditions: The reaction is typically carried out at room temperature for 1-2 hours.[10] The optimal pH for the reaction of the pyridyldithio group is between 7 and 8, however, given the organic solvent environment, the reaction will proceed based on the nucleophilicity of the thiol.[4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the release of pyridine-2-thione via UV-Vis spectrophotometry at 343 nm.[9] Alternatively, HPLC-MS can be used to monitor the formation of the desired conjugate and the consumption of the starting materials.

-

Quenching: Once the reaction is complete, any unreacted SPDP can be quenched by the addition of a small molecule thiol, although this is often not necessary if the subsequent purification step is performed promptly.

Purification of this compound Conjugate

Purification of the this compound conjugate is crucial to remove unreacted (R)-DM4, excess SPDP, and any reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purification.[11]

Experimental Protocol: Purification by RP-HPLC

-

Column: A C18 stationary phase column is typically used for the separation of hydrophobic small molecules like the this compound conjugate.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution.

-

Sample Preparation: The crude reaction mixture is dissolved in a suitable solvent, filtered, and injected onto the HPLC column.

-

Gradient Elution: A linear gradient from a lower to a higher concentration of the organic solvent is run to elute the components. The more hydrophobic this compound conjugate will elute later than the more polar starting materials and byproducts.

-

Fraction Collection: Fractions are collected as the peaks elute from the column, guided by UV detection (typically at wavelengths relevant for both DM4 and the pyridyl group).

-

Analysis and Pooling: The collected fractions are analyzed for purity (e.g., by analytical HPLC-MS). Pure fractions containing the desired product are pooled.

-

Solvent Removal: The solvent from the pooled fractions is removed, typically by lyophilization or rotary evaporation, to yield the purified this compound conjugate.

Data Presentation

The following tables summarize the key quantitative parameters associated with the synthesis and purification of the this compound conjugate.

Table 1: Synthesis Parameters for this compound Conjugation

| Parameter | Value/Condition |

| Reactants | (R)-DM4, SPDP |

| Molar Ratio (SPDP:(R)-DM4) | 1.1:1 to 1.5:1 |

| Solvent | Anhydrous DMSO or DMF |

| Temperature | Room Temperature (20-25°C) |

| Reaction Time | 1-2 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

Table 2: Purification and Characterization of this compound Conjugate

| Parameter | Method | Typical Result |

| Purification | ||

| Technique | Reversed-Phase HPLC | >95% purity |

| Stationary Phase | C18 | - |

| Mobile Phase | Acetonitrile/Water with TFA | - |

| Characterization | ||

| Purity Assessment | Analytical RP-HPLC | Single major peak |

| Identity Confirmation | Mass Spectrometry (MS) | Observed mass matches theoretical mass |

| Yield | Gravimetric/Spectrophotometric | Typically 60-80% (post-purification) |

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the this compound conjugate.

Caption: Workflow for this compound synthesis and purification.

Mechanism of Action: DM4-Induced Microtubule Disruption

The cytotoxic payload, DM4, acts by disrupting microtubule dynamics within the cell. The following diagram illustrates this mechanism.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. adcreview.com [adcreview.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 9. SPDP NHS Ester Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 10. interchim.fr [interchim.fr]

- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Release: A Technical Guide to the Disulfide Bond in SPDP Linkers

For Researchers, Scientists, and Drug Development Professionals

The Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker has established itself as a cornerstone in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Its utility is fundamentally derived from a single, yet remarkably versatile, chemical feature: the disulfide bond. This in-depth technical guide elucidates the critical function of this bond, providing a comprehensive overview of its mechanism, cleavage kinetics, and the experimental protocols necessary for its successful implementation.

The Core Function: A Reductively Cleavable Bridge

The SPDP linker is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. An N-hydroxysuccinimide (NHS) ester facilitates covalent linkage to primary amines, such as those found on lysine (B10760008) residues of antibodies. The other end, a 2-pyridyldithio group, reacts with sulfhydryl (thiol) groups to form a disulfide bond.[1] This disulfide bond is the lynchpin of the SPDP linker's function, serving as a stable covalent bridge in the oxidizing environment of the bloodstream, yet readily cleavable in the reducing intracellular environment of target cells.[2] This conditional lability is paramount for the controlled release of therapeutic payloads.

The intracellular milieu is significantly more reducing than the extracellular space, primarily due to a high concentration of glutathione (B108866) (GSH).[1] Cancer cells, in particular, often exhibit elevated levels of GSH, which can be in the millimolar range, compared to the micromolar concentrations found in blood plasma.[1][3] This steep gradient in reducing potential is the key trigger for the selective cleavage of the disulfide bond within the SPDP linker once the ADC has been internalized by the target cell.

Quantitative Analysis of Disulfide Bond Cleavage

The rate and efficiency of disulfide bond cleavage are critical parameters that dictate the efficacy of a therapeutic agent linked via SPDP. Cleavage is typically mediated by reducing agents such as dithiothreitol (B142953) (DTT) in vitro or by endogenous glutathione (GSH) in vivo.

Table 1: Intracellular Glutathione Concentrations

| Cell Type | Glutathione (GSH) Concentration |

| Normal Mucosa | 1.345 +/- 1.252 µM/mg protein[3] |

| Urothelial Cancer Tissue | 7.887 +/- 6.176 µM/mg protein[3] |

| Cancer Cells (General) | ~10 mM[1] |

Table 2: In Vitro Cleavage of Disulfide Bonds with DTT

| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Result (Thiols per Antibody) |

| 0.1 | 37 | 30 | ~0.4 |

| 1 | 37 | 30 | ~1.2 |

| 5 | 37 | 30 | ~5.4 |

| 10 | 37 | 30 | ~7.0 |

| 20 | 37 | 30 | ~8.0 |

| 50 | 37 | 30 | ~8.0 |

| 100 | 37 | 30 | ~8.0 |

| 20 | 56 | 30 | Maximal Effect |

Note: Data adapted from a study on antibody reduction, which serves as a proxy for disulfide linker cleavage.

Experimental Protocols

Conjugation of a Molecule to an Antibody using SPDP

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody.

-

Antibody Preparation: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. The buffer should be free of primary amines.

-

SPDP Activation: Prepare a stock solution of SPDP in an organic solvent like DMSO or DMF.

-

Reaction: Add the SPDP stock solution to the antibody solution. The molar ratio of SPDP to antibody will need to be optimized depending on the desired degree of conjugation. Incubate the reaction at room temperature for 30-60 minutes.

-

Purification: Remove excess, unreacted SPDP by size-exclusion chromatography (e.g., a desalting column) equilibrated with the reaction buffer.

-

Payload Conjugation: Add the thiol-containing payload to the SPDP-modified antibody. The reaction is typically carried out at a pH between 7 and 8.

-

Final Purification: Purify the resulting ADC to remove unconjugated payload and antibody using an appropriate chromatography method, such as size-exclusion or hydrophobic interaction chromatography.

Cleavage of the Disulfide Bond and Quantification of Payload Release

This protocol describes the in vitro cleavage of the SPDP linker and a method to quantify the released payload.

-

Cleavage Reaction:

-

To a solution of the SPDP-linked conjugate, add a reducing agent. For in vitro studies, DTT is commonly used at a concentration of 10-50 mM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

-

Quantification of Released Pyridine-2-thione (for monitoring conjugation):

-

The reaction of the 2-pyridyldithio group with a thiol releases pyridine-2-thione.

-

The concentration of the released pyridine-2-thione can be determined spectrophotometrically by measuring the absorbance at 343 nm.[4]

-

-

Quantification of Released Payload:

-

Separate the released payload from the conjugate and other reaction components using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantify the payload by integrating the peak area and comparing it to a standard curve of the known payload. Mass spectrometry (LC-MS) can be used for more precise quantification and identification.

-

Visualizing the Process: Workflows and Pathways

Experimental Workflow for ADC Synthesis and Payload Release

ADC Targeting the HER2 Signaling Pathway

Conclusion

The disulfide bond within the SPDP linker is a sophisticated chemical tool that enables the targeted delivery and controlled release of therapeutic agents. Its stability in circulation and susceptibility to cleavage in the reducing intracellular environment provide a robust mechanism for enhancing the therapeutic index of potent molecules. A thorough understanding of the kinetics and the factors influencing the cleavage of this bond is essential for the rational design and optimization of next-generation targeted therapies. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug developers working with this versatile and powerful linker technology.

References

- 1. Frontiers | Glutathione-responsive and -exhausting metal nanomedicines for robust synergistic cancer therapy [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intracellular glutathione content of urothelial cancer in correlation to chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

Initial Feasibility Studies of (R)-DM4-SPDP in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the initial feasibility studies of Antibody-Drug Conjugates (ADCs) utilizing the (R)-DM4-SPDP linker-payload. This document outlines the synthesis and characterization of these ADCs, details essential in vitro and in vivo experimental protocols, and presents representative data to guide researchers in this field.

Introduction to this compound ADCs

Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The design of an ADC is a multi-faceted process, with the choice of antibody, linker, and payload being critical to its therapeutic success.

This guide focuses on ADCs constructed with this compound. This system comprises:

-

The Antibody: A monoclonal antibody that targets a tumor-associated antigen.

-

The Linker (SPDP): N-succinimidyl 3-(2-pyridyldithio)propionate, a cleavable disulfide linker. This linker is designed to be stable in the systemic circulation and subsequently cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload.

-

The Payload ((R)-DM4): A potent maytansinoid, which is a microtubule inhibitor. Upon release, DM4 binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

The initial feasibility assessment of an this compound ADC is a critical step in its development, involving a series of well-defined analytical and biological studies to determine its potential as a therapeutic candidate.

Synthesis and Characterization of this compound ADCs

The synthesis of an this compound ADC is a multi-step process that requires careful control to ensure the desired drug-to-antibody ratio (DAR) and preserve the integrity of the antibody.

Synthesis Protocol

The conjugation of this compound to an antibody is typically achieved through a thiol-disulfide exchange reaction. The following is a general protocol:

-

Antibody Preparation:

-

Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The molar excess of the reducing agent should be optimized to achieve the desired number of free thiol groups.

-

Remove the excess reducing agent by purification, for example, using a desalting column.

-

-

Conjugation:

-

React the reduced antibody with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH and temperature. The reaction mixture is typically incubated for several hours.

-

-

Purification:

-

Remove unconjugated this compound and other reaction byproducts from the ADC solution. This can be achieved by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization:

-

Characterize the purified ADC for various parameters as detailed in the following section.

-

Physicochemical Characterization

Thorough characterization of the ADC is essential to ensure its quality and consistency. Key parameters to be evaluated include:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute that influences both the potency and the pharmacokinetic profile of the ADC.[2] Methods for DAR determination include:

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different DARs based on their hydrophobicity.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide detailed information on the drug load distribution.[4]

-

-

Purity and Aggregation: Size exclusion chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

-

Free Drug Content: The amount of unconjugated payload in the final ADC product must be minimized to reduce off-target toxicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for this analysis.

In Vitro Feasibility Studies

In vitro studies are the first step in evaluating the biological activity of a newly synthesized this compound ADC. These assays are designed to assess the ADC's potency, specificity, and mechanism of action.

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity assay is a fundamental experiment to determine the potency of the ADC against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key endpoint of this assay.[5]

Experimental Protocol (MTT Assay): [6][7][8]

-

Cell Seeding:

-

Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density.

-

Incubate the plates overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC, the unconjugated antibody, and the free DM4 payload in complete cell culture medium.

-

Add the diluted compounds to the respective wells and incubate for a period of 72 to 120 hours, as maytansinoids can induce delayed cell killing.[6]

-

-

Cell Viability Assessment:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Table 1: Representative In Vitro Cytotoxicity of a HER2-Targeting this compound ADC

| Cell Line | HER2 Expression | Compound | IC50 (ng/mL) |

| SK-BR-3 | High | HER2-(R)-DM4-SPDP ADC | 15 |

| BT-474 | High | HER2-(R)-DM4-SPDP ADC | 25 |

| MDA-MB-468 | Negative | HER2-(R)-DM4-SPDP ADC | > 10,000 |

| SK-BR-3 | High | Unconjugated HER2 Ab | > 10,000 |

| SK-BR-3 | High | Free DM4 | 0.5 |

Note: The data presented in this table is representative and compiled from general knowledge of maytansinoid-based ADCs. Specific values will vary depending on the antibody, linker, and experimental conditions.

Tubulin Polymerization Inhibition Assay

This assay directly assesses the mechanism of action of the DM4 payload by measuring its effect on the polymerization of tubulin into microtubules.[9][10][11]

Experimental Protocol: [9][12]

-

Reagent Preparation:

-

Reconstitute purified tubulin protein in a general tubulin buffer.

-

Prepare serial dilutions of the this compound ADC or free DM4 payload.

-

-

Assay Procedure:

-

Add the test compounds to a 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the effect of the test compounds on the rate and extent of tubulin polymerization compared to a vehicle control.

-

Calculate the IC50 for the inhibition of tubulin polymerization.

-

In Vivo Feasibility Studies

In vivo studies in animal models are essential to evaluate the anti-tumor efficacy, tolerability, and pharmacokinetic profile of the this compound ADC.

Tumor Growth Inhibition Study

This study assesses the ability of the ADC to inhibit the growth of tumors in a preclinical model.

Experimental Protocol: [13]

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Implant human cancer cells (antigen-positive) subcutaneously to establish xenograft tumors.

-

-

Dosing:

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer the this compound ADC, vehicle control, and other control articles (e.g., unconjugated antibody) intravenously. Dosing can be a single dose or multiple doses over a period of time.

-

-

Monitoring:

-

Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Monitor the animals for any signs of toxicity.

-

-

Data Analysis:

-

Plot the mean tumor volume for each treatment group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Plot the mean body weight for each group over time to assess tolerability.

-

Table 2: Representative In Vivo Efficacy of a HER2-Targeting this compound ADC in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +5 |

| Unconjugated HER2 Ab | 10 | 15 | +4 |

| HER2-(R)-DM4-SPDP ADC | 5 | 75 | -2 |

| HER2-(R)-DM4-SPDP ADC | 10 | 95 | -8 |

Note: The data presented in this table is representative and compiled from general knowledge of maytansinoid-based ADCs. Specific values will vary depending on the antibody, tumor model, and experimental conditions.

Pharmacokinetic Study

A pharmacokinetic (PK) study is performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

Experimental Protocol:

-

Animal Model:

-

Use a relevant animal species (e.g., mice or rats).

-

-

Dosing and Sampling:

-

Administer a single intravenous dose of the this compound ADC.

-

Collect blood samples at various time points after administration.

-

-

Bioanalysis:

-

Process the blood samples to obtain plasma or serum.

-

Quantify the concentrations of total antibody, conjugated ADC, and free DM4 payload using methods such as ELISA and LC-MS/MS.[4]

-

-

Data Analysis:

-

Plot the plasma concentration of each analyte versus time.

-

Calculate key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

Table 3: Representative Pharmacokinetic Parameters of a HER2-Targeting this compound ADC in Mice

| Analyte | Half-life (t1/2) (days) | Clearance (mL/day/kg) |

| Total Antibody | 10 - 15 | 5 - 10 |

| Conjugated ADC (DAR 3.5) | 8 - 12 | 8 - 15 |

| Free DM4 Payload | < 1 | > 100 |

Note: The data presented in this table is representative and compiled from general knowledge of maytansinoid-based ADCs. Specific values will vary depending on the antibody, DAR, and animal species.

Visualizations

Mechanism of Action of this compound ADC

Caption: Mechanism of action of an this compound ADC.

Experimental Workflow for Initial Feasibility Studies

Caption: Experimental workflow for ADC feasibility studies.

Conclusion

The initial feasibility studies for an this compound ADC are a critical, data-driven process that provides the foundational evidence for its potential as a cancer therapeutic. This guide has outlined the essential steps, from synthesis and characterization to in vitro and in vivo evaluation. By following these detailed methodologies and utilizing the provided representative data as a benchmark, researchers can systematically assess the viability of their ADC candidates and make informed decisions for further development.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]

- 4. Synthesis and Feasibility Evaluation of a new Trastuzumab Conjugate Integrated with Paclitaxel and 89Zr for Theranostic Application Against HER2‐Expressing Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and ADME characterizations of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Preliminary Biological Evaluations of Fluorescent or 149Promethium Labeled Trastuzumab-Polyethylenimine [mdpi.com]

- 12. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oaepublish.com [oaepublish.com]

Unveiling the Collateral Impact: A Technical Exploration of the (R)-DM4-SPDP Bystander Effect

For Immediate Release

[City, State] – [Date] – In the intricate landscape of targeted cancer therapies, the bystander effect of antibody-drug conjugates (ADCs) represents a critical mechanism for enhancing therapeutic efficacy, particularly in heterogeneous tumors. This technical guide delves into the core principles and experimental evaluation of the bystander effect mediated by the released payload of an ADC utilizing the (R)-DM4 cytotoxin linked via a cleavable SPDP linker. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and ADC development.

The bystander effect describes the ability of a cytotoxic agent, released from a targeted cancer cell, to diffuse and kill neighboring, potentially antigen-negative, cancer cells. This phenomenon is governed by a confluence of factors including the chemical properties of the payload, the cleavage mechanism of the linker, and the characteristics of the tumor microenvironment. The (R)-DM4, a potent maytansinoid tubulin inhibitor, coupled with the reducible disulfide SPDP linker, presents a compelling combination for achieving a significant bystander effect.

The Mechanism of Action: From Targeted Delivery to Bystander Killing

The journey of the (R)-DM4-SPDP ADC from administration to bystander-mediated cell death is a multi-step process. Initially, the ADC selectively binds to the target antigen on the surface of a cancer cell. Subsequently, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to intracellular compartments such as lysosomes.

Within the reducing environment of the cell, the disulfide bond of the SPDP linker is cleaved, liberating the highly potent (R)-DM4 payload.[1][2] As a microtubule-depolymerizing agent, (R)-DM4 disrupts the cellular cytoskeleton, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[3][4][5]

Crucially, for the bystander effect to occur, the released (R)-DM4 payload must be able to traverse the cell membrane of the primary target cell and enter adjacent cells. The physicochemical properties of DM4, including its lipophilicity and relatively small size, facilitate its diffusion across cell membranes, enabling it to exert its cytotoxic effects on neighboring tumor cells, irrespective of their antigen expression status.[6]

Quantifying the Bystander Effect: In Vitro Assays

The evaluation and quantification of the bystander effect are paramount in the preclinical development of ADCs. Two primary in vitro assays are widely employed for this purpose: the co-culture bystander assay and the conditioned medium transfer assay.

Co-culture Bystander Assay

This assay directly assesses the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.

Table 1: Quantitative Cytotoxicity Data for DM4 and its Metabolite

| Compound | Cell Line | IC50 (nmol/L) | Reference |

| DM4 | SK-BR-3 | 0.3 - 0.4 | [7] |

| S-methyl-DM4 | SK-BR-3 | < 0.03 | [6] |

Note: IC50 values are highly dependent on the specific experimental conditions and cell lines used.

Conditioned Medium Transfer Assay

This method investigates whether the cytotoxic payload is released into the extracellular environment and can induce cell death in the absence of direct cell-to-cell contact.

Experimental Protocols

Detailed Protocol 1: Co-culture Bystander Assay

1. Cell Preparation and Seeding:

- Culture antigen-positive (Ag+) and antigen-negative (Ag-) cell lines separately to ~80% confluency. The Ag- cell line should be stably transfected with a fluorescent reporter (e.g., GFP) for easy identification.

- Harvest and count the cells.

- In a 96-well plate, seed a mixture of Ag+ and Ag- cells at a total density of 10,000 cells/well. Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 3:1, 1:1, 1:3, 1:9) and include control wells with only Ag- cells.

- Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.

2. ADC Treatment:

- Prepare serial dilutions of the this compound ADC in complete cell culture medium.

- Carefully remove the medium from the wells and add 100 µL of the ADC dilutions. Include an untreated control group.

- Incubate the plate for 96 to 144 hours at 37°C and 5% CO2.

3. Quantification of Bystander Killing:

- At the end of the incubation period, quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or a high-content imaging system.